molecular formula C28H25N5Na4O21S6 B13409286 Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate CAS No. 124822-87-3

Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate

Cat. No.: B13409286
CAS No.: 124822-87-3
M. Wt: 1051.9 g/mol
InChI Key: HFPRJSOAOWITGC-UHFFFAOYSA-J
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Description

Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water .

Preparation Methods

The synthesis of Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, followed by coupling with 2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]aniline . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for various assays and staining techniques.

    Biology: Employed in biological staining to highlight specific structures in cells and tissues.

    Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.

    Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. The azo groups can form stable complexes with metal ions, which can be utilized in various applications. The sulphonate groups enhance its solubility in water, making it suitable for aqueous environments .

Properties

CAS No.

124822-87-3

Molecular Formula

C28H25N5Na4O21S6

Molecular Weight

1051.9 g/mol

IUPAC Name

tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C28H29N5O21S6.4Na/c1-51-19-14-21(56(37,38)10-8-54-60(48,49)50)20(52-2)13-18(19)31-33-27-23(58(42,43)44)12-15-11-22(57(39,40)41)26(25(29)24(15)28(27)34)32-30-16-3-5-17(6-4-16)55(35,36)9-7-53-59(45,46)47;;;;/h3-6,11-14,34H,7-10,29H2,1-2H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4

InChI Key

HFPRJSOAOWITGC-UHFFFAOYSA-J

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)OC)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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